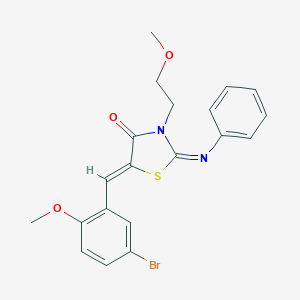![molecular formula C29H25Cl2N3O3S B306661 N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B306661.png)
N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a sulfonamide derivative that has been synthesized using various methods. The compound has shown promising results in scientific research, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide involves the inhibition of various enzymes and signaling pathways. The compound has been found to inhibit the activity of enzymes such as tyrosine kinase and carbonic anhydrase. It has also been found to inhibit the activation of various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide has been found to have various biochemical and physiological effects. The compound has been found to regulate the expression of various genes involved in cancer cell growth and survival. It has also been found to reduce the levels of inflammatory cytokines and oxidative stress markers in animal models.
実験室実験の利点と制限
N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide has several advantages and limitations for lab experiments. The compound has a high potency and specificity for its target enzymes and signaling pathways. However, the compound has poor solubility in water, which can limit its use in certain experiments. The compound can also be toxic to cells at high concentrations, which can limit its use in cell-based assays.
将来の方向性
There are several future directions for the research on N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide. One direction is to investigate the potential of the compound in combination with other drugs for the treatment of various diseases. Another direction is to develop new methods for the synthesis of the compound that can improve its solubility and reduce its toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its effects on various signaling pathways and cellular processes.
合成法
The synthesis of N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide has been achieved using various methods. One of the most commonly used methods is the reaction of 4-chlorobenzylamine with 2-(4-chlorophenyl)acetic acid to form an intermediate product. This intermediate product is then reacted with hydrazine hydrate to form the final product.
科学的研究の応用
N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide has been extensively studied in scientific research. The compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. The compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to regulate blood glucose levels in diabetic animals and reduce inflammation in animal models.
特性
製品名 |
N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide |
|---|---|
分子式 |
C29H25Cl2N3O3S |
分子量 |
566.5 g/mol |
IUPAC名 |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-[(4-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C29H25Cl2N3O3S/c1-20-7-17-26(18-8-20)38(36,37)34(19-22-9-13-24(30)14-10-22)28-6-4-3-5-27(28)29(35)33-32-21(2)23-11-15-25(31)16-12-23/h3-18H,19H2,1-2H3,(H,33,35)/b32-21+ |
InChIキー |
MJDGFMPNOVJHBP-RUMWWMSVSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3C(=O)N/N=C(\C)/C4=CC=C(C=C4)Cl |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3C(=O)NN=C(C)C4=CC=C(C=C4)Cl |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3C(=O)NN=C(C)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306580.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306582.png)
![N-(4-fluorophenyl)-2-(2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B306583.png)
![N-(4-methylphenyl)-2-{(5Z)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B306584.png)
![2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306585.png)
![2-[5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306587.png)
![2-{5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306590.png)

![2-[(5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306593.png)
![(2Z,5Z)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306595.png)
![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306596.png)
![ethyl {5-bromo-2-methoxy-4-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B306598.png)
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B306599.png)